molecular formula C13H16N4O2 B2903988 3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one CAS No. 854161-41-4

3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B2903988
CAS No.: 854161-41-4
M. Wt: 260.297
InChI Key: KUUONTLWXNCJHO-UHFFFAOYSA-N
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Description

The compound “3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one” is a benzotriazine derivative. Benzotriazines are a class of organic compounds containing a benzene ring fused to a triazine ring. They are known for their wide range of biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzotriazine derivatives are used in medicinal chemistry due to their anticancer, antimicrobial, and anti-inflammatory properties .

Future Directions

The future research directions would likely involve further exploration of the compound’s potential applications, particularly in fields like medicinal chemistry, given the known biological activities of benzotriazine derivatives .

Properties

IUPAC Name

3-(2-morpholin-4-ylethyl)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-13-11-3-1-2-4-12(11)14-15-17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUONTLWXNCJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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